molecular formula C16H14N6O B13873194 3-(6-methoxy-1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-amine

3-(6-methoxy-1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-amine

Cat. No.: B13873194
M. Wt: 306.32 g/mol
InChI Key: JXLKRKLPHFUYPZ-UHFFFAOYSA-N
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Description

3-(6-methoxy-1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-amine is a complex organic compound that features a unique arrangement of benzimidazole, pyrazole, and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-methoxy-1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole and pyrazole intermediates, followed by their coupling with a pyridine derivative.

  • Step 1: Synthesis of 6-methoxy-1H-benzimidazole

      Starting materials: o-phenylenediamine and methoxyacetic acid.

      Reaction conditions: The reaction is carried out under reflux in the presence of a dehydrating agent such as polyphosphoric acid.

  • Step 2: Synthesis of 1H-pyrazole

      Starting materials: Hydrazine hydrate and 1,3-diketone.

      Reaction conditions: The reaction is typically performed in ethanol under reflux conditions.

  • Step 3: Coupling Reaction

      Starting materials: 6-methoxy-1H-benzimidazole, 1H-pyrazole, and 2-chloropyridine.

      Reaction conditions: The coupling reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(6-methoxy-1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(6-methoxy-1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.

    Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: Employed as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(6-methoxy-1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-amine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s unique structure allows it to interact with multiple binding sites, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-methoxy-1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridine
  • 3-(6-methoxy-1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-ol

Uniqueness

3-(6-methoxy-1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-amine is unique due to the presence of both benzimidazole and pyrazole rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C16H14N6O

Molecular Weight

306.32 g/mol

IUPAC Name

3-(6-methoxy-1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-amine

InChI

InChI=1S/C16H14N6O/c1-23-11-2-3-13-14(5-11)22-16(21-13)12-4-9(6-18-15(12)17)10-7-19-20-8-10/h2-8H,1H3,(H2,17,18)(H,19,20)(H,21,22)

InChI Key

JXLKRKLPHFUYPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C3=C(N=CC(=C3)C4=CNN=C4)N

Origin of Product

United States

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